7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate
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Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by its unique structure, which includes a benzoxathiol core substituted with a 4-methylphenyl group and a 3-methylbenzoate ester. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxathiol core followed by the introduction of the 4-methylphenyl and 3-methylbenzoate groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzoxathiol derivatives.
Scientific Research Applications
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE include other benzoxathiol derivatives and related heterocyclic compounds. Examples include:
- 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE
- 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE
Uniqueness
The uniqueness of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C22H16O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methylbenzoate |
InChI |
InChI=1S/C22H16O4S/c1-13-6-8-15(9-7-13)18-11-17(12-19-20(18)26-22(24)27-19)25-21(23)16-5-3-4-14(2)10-16/h3-12H,1-2H3 |
InChI Key |
MHIJFEACZSMZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC(=C4)C)SC(=O)O3 |
Origin of Product |
United States |
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